molecular formula C9H15ClN2O2 B6214696 methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride CAS No. 2731014-44-9

methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride

Cat. No.: B6214696
CAS No.: 2731014-44-9
M. Wt: 218.7
InChI Key:
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Description

Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by the presence of a methyl group, an aminoethyl group, and a carboxylate group attached to the pyrrole ring, with an additional hydrochloride moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-1H-pyrrole-3-carboxylate as the starting material.

  • Amination Reaction: The pyrrole ring is subjected to amination using ethylene diamine to introduce the aminoethyl group.

  • Methylation: The aminoethyl group is then methylated to form the final compound.

  • Acidification: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pressure, and pH.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The pyrrole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrrole ring or the aminoethyl group.

  • Substitution: Substitution reactions can occur at the pyrrole ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrrole-3-carboxylic acid derivatives.

  • Reduction Products: Reduced pyrrole derivatives or aminoethyl groups.

  • Substitution Products: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of pyrrole derivatives with biological macromolecules. Medicine: Industry: It is used in the production of polymers, coatings, and other industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and other proteins. The specific mechanism of action depends on the biological context and the specific application. For example, in drug discovery, the compound may inhibit or activate certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 1-(2-aminoethyl)-1H-pyrrole-2-carboxylate hydrochloride

  • Methyl 1-(2-aminoethyl)-1H-pyrrole-3-carboxylate

  • Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-2-carboxylate hydrochloride

Uniqueness: The uniqueness of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride lies in its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and biological activity.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2731014-44-9

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.7

Purity

95

Origin of Product

United States

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